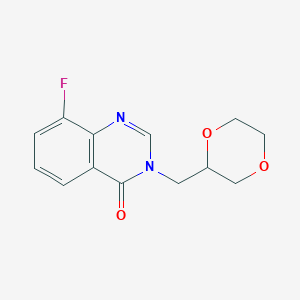
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Substitution Reactions:
Amide Formation: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the isoxazole with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
化学反応の分析
Types of Reactions
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.
類似化合物との比較
Similar Compounds
- N-(4-chloro-3-methylphenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide
- N-(4-bromo-3-methylphenyl)-3-(4-chlorophenyl)-5-methylisoxazole-4-carboxamide
Uniqueness
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
CAS番号 |
1189701-24-3 |
|---|---|
分子式 |
C18H14BrFN2O2 |
分子量 |
389.2 |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-3-(4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C18H14BrFN2O2/c1-10-9-14(7-8-15(10)19)21-18(23)16-11(2)24-22-17(16)12-3-5-13(20)6-4-12/h3-9H,1-2H3,(H,21,23) |
InChIキー |
HWTUDPKMMMODFH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=C(C=C3)F)C)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(ON=C2C3=CC=C(C=C3)F)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3-fluorobenzyl)oxy]-1-(2-phenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B1650578.png)

![1-[2-[2-(4-Chloronaphthalen-1-yl)oxyethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B1650580.png)
![Ethyl 1-[1-[4-(2,5-dimethylthiophen-3-yl)pyrimidin-2-yl]-5-(methoxymethyl)pyrazole-4-carbonyl]piperidine-3-carboxylate](/img/structure/B1650582.png)
![3-(3,5-dimethylbenzoyl)-9-methoxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-7-oxo-1,2,3,4,5,7-hexahydropyrido[1,2-d][1,4]diazepine-10-carboxamide](/img/structure/B1650586.png)

![7-[(6-Hydroxy-3,7-dimethyl-2,7-octadienyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1650590.png)

![Benzo[b]thiophene-3-acetic acid, 5-methyl-, methyl ester](/img/structure/B1650594.png)

![2-(chloromethyl)-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1650596.png)

![4-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1650599.png)

